molecular formula C22H22N2O5 B1682184 Varespladib methyl CAS No. 172733-08-3

Varespladib methyl

Numéro de catalogue B1682184
Numéro CAS: 172733-08-3
Poids moléculaire: 394.4 g/mol
Clé InChI: VJYDOJXJUCJUHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Varespladib methyl is an orally administered, potent inhibitor of secretory phospholipase A2 (sPLA2), including groups IIA, V, and X . It’s a small molecule that has been investigated for the treatment of Acute Coronary Syndrome . Studies have shown that Varespladib methyl treatment resulted in significant positive changes on lipoproteins and inflammation .


Molecular Structure Analysis

Varespladib methyl has a molecular formula of C22H22N2O5 . Its average mass is 394.421 Da and its monoisotopic mass is 394.152863 Da .


Chemical Reactions Analysis

Varespladib methyl has been shown to inhibit the IIA, V, and X isoforms of sPLA2, which reduces inflammation, lowers and modulates lipid levels, and reduces levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation .


Physical And Chemical Properties Analysis

Varespladib methyl belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .

Applications De Recherche Scientifique

Cardiovascular Disease Treatment

Varespladib methyl, a secretory phospholipase A2 inhibitor, has been studied for the treatment of coronary artery disease. It has demonstrated potential in reducing LDL-cholesterol levels in patients with coronary artery disease. This suggests its efficacy in treating cardiovascular diseases, although its full potential and safety profile need further evaluation in ongoing clinical trials (Karakas & Koenig, 2009).

Acute Coronary Syndromes Treatment

In the context of acute coronary syndromes, Varespladib methyl was hypothesized to reduce cardiovascular risk. The VISTA-16 trial evaluated its impact on cardiovascular events, testing its hypothesis that inhibition of several secretory phospholipase A2 isoforms would benefit patients with acute coronary syndromes (Nicholls et al., 2012).

Snakebite Envenoming Treatment

Varespladib methyl has been explored as a treatment for snakebite envenoming. The BRAVO clinical study evaluated the efficacy of oral varespladib-methyl for snakebite envenoming from any venomous snake species. This represents a novel approach in treating snakebite envenoming globally (Carter et al., 2022).

Atherosclerotic Lipoprotein Modification

A study demonstrated that varespladib methyl could effectively reduce atherogenic lipoproteins, suggesting its potential as an anti-atherosclerotic agent. This was observed in a randomized trial focusing on the inhibitor's effects on statin-treated patients with coronary heart disease (Rosenson et al., 2011).

Inhibitory Effects on Snake Venom Toxins

Varespladib and its oral dosage form, varespladib-methyl, have been identified for their potential to improve outcomes after snakebite, given their inhibition of secreted phospholipase A2 toxins in snake venoms. This development is supported by preclinical findings and outlines its scientific support and potential limitations as a treatment for snakebite (Lewin et al., 2022).

Orientations Futures

Varespladib methyl has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of snakebite . It is currently being evaluated in Phase 2 human clinical trials in the United States and India . The Fast Track designation will allow for an accelerated review of its snakebite antidote and benefit from additional input from the FDA .

Propriétés

IUPAC Name

methyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-3-15-20(21(26)22(23)27)19-16(24(15)12-14-8-5-4-6-9-14)10-7-11-17(19)29-13-18(25)28-2/h4-11H,3,12-13H2,1-2H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYDOJXJUCJUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938196
Record name Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

A–002 is an orally administered‚ potent inhibitor of secretory phospholipase spla2(spla2)‚ including groups IIA‚ V‚ and X. Atherosclerosis is a disease of the arteries that results from inflammation and the build-up of plaque under the lining of the blood vessel. This build-up can cause vascular swelling and eventual rupture. spla2 levels have been shown to be elevated in patients with both stable and unstable coronary artery disease. Higher levels of the enzyme have been shown to predict an increased risk for future cardiovascular events such as heart attacks and stroke.
Record name Varespladib methyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Varespladib methyl

CAS RN

172733-08-3
Record name Methyl 2-[[3-(2-amino-2-oxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172733-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Varespladib methyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib methyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB98NBX3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varespladib methyl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Varespladib methyl
Reactant of Route 3
Reactant of Route 3
Varespladib methyl
Reactant of Route 4
Reactant of Route 4
Varespladib methyl
Reactant of Route 5
Reactant of Route 5
Varespladib methyl
Reactant of Route 6
Reactant of Route 6
Varespladib methyl

Citations

For This Compound
313
Citations
RS Rosenson, H Fraser, J Trias… - Expert Opinion on …, 2010 - Taylor & Francis
… This study showed that varespladib methyl had a synergistic effect with pravastatin to significantly lower atherosclerosis (measured en face). In addition, varespladib methyl significantly …
Number of citations: 24 www.tandfonline.com
RS Rosenson, C Hislop, M Elliott, Y Stasiv… - Journal of the American …, 2010 - jacc.org
… Pravastatin combined with low-dose varespladib methyl reduced plaque … varespladib methyl in the treatment of atherosclerosis, and the potential synergistic effect of varespladib methyl …
Number of citations: 93 www.jacc.org
RS Rosenson, H Fraser, MA Goulder… - Cardiovascular drugs and …, 2011 - Springer
… -IIA and other inflammatory markers than non-diabetic patients, and that they would have an enhanced anti-inflammatory response to selective sPLA 2 inhibition with varespladib methyl…
Number of citations: 24 link.springer.com
M Karakas, W Koenig - IDrugs: the investigational drugs journal, 2009 - europepmc.org
… Phase II clinical trials of varespladib methyl in patients with … Varespladib methyl did not demonstrate a good efficacy … artery disease, varespladib methyl consistently reduced LDL-…
Number of citations: 25 europepmc.org
RS Rosenson - Future Cardiology, 2011 - Future Medicine
… treatment-related effects of varespladib methyl on lipid and inflammatory biomarkers beyond that reported in stable CHD patients [14,15]. Varespladib methyl was more effective than the …
Number of citations: 7 www.futuremedicine.com
M Lewin, S Samuel, J Merkel, P Bickler - Toxins, 2016 - mdpi.com
Snakebite remains a neglected medical problem of the develo** world with up to 125,000 deaths each year despite more than a century of calls to improve snakebite prevention and …
Number of citations: 145 www.mdpi.com
RS Rosenson, M Elliott, Y Stasiv, C Hislop… - European heart …, 2011 - academic.oup.com
… varespladib methyl 250 mg once daily, varespladib methyl 500 mg once daily, or placebo for 8 weeks. Varespladib methyl … When compared with placebo, varespladib methyl 500 mg …
Number of citations: 71 academic.oup.com
SJ Nicholls, MA Cavender, JJP Kastelein… - … drugs and therapy, 2012 - Springer
… effect of varespladib methyl in patients … varespladib methyl 50–500 mg twice daily with placebo for eight weeks in patients with stable coronary artery disease [23]. Varespladib methyl …
Number of citations: 52 link.springer.com
RW Carter, CJ Gerardo, SP Samuel, S Kumar… - toxins, 2022 - mdpi.com
… be administered orally via its prodrug, varespladib-methyl. Extensive preclinical data support … The protocol reported here was designed to evaluate varespladib-methyl for SBE from any …
Number of citations: 12 www.mdpi.com
BJ Arsenault, SM Boekholdt… - European heart …, 2011 - academic.oup.com
… and vascular biology, and inhibition by varespladib methyl. (A) sPLA2-IIA … (B) The sPLA2 inhibitor varespladib methyl blocks the … (B) The sPLA 2 inhibitor varespladib methyl blocks the …
Number of citations: 11 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.